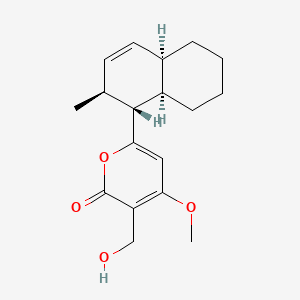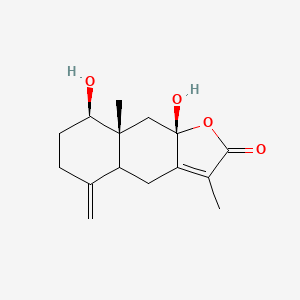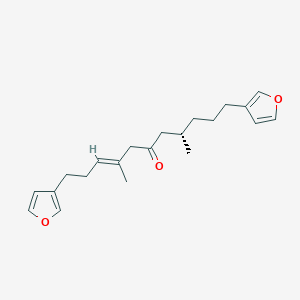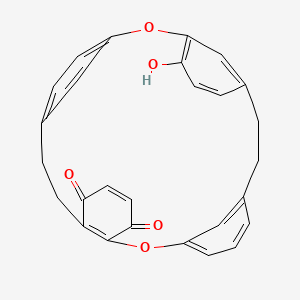
Solanapyrone B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Solanapyrone B is a solanapyrone and a member of octahydronaphthalenes.
Wissenschaftliche Forschungsanwendungen
DNA Polymerase Inhibition
Solanapyrone A, a phytotoxin related to Solanapyrone B, has been studied for its role as an inhibitor of mammalian DNA polymerase β and λ. This inhibition is selective and occurs in vitro, with the compound competing antagonistically with both the DNA template and the nucleotide substrate. This finding suggests potential applications in understanding DNA repair and replication processes (Mizushina et al., 2002).
Antifungal and Antibacterial Properties
Solanapyrone analogues, including Solanapyrone J, have demonstrated antifungal activity against various pathogens like Aspergillus flavus and Fusarium verticillioides. Additionally, some analogues have shown antibacterial activity against Staphylococcus aureus and Candida albicans, highlighting their potential in addressing bacterial and fungal infections (Schmidt et al., 2007).
Role in Plant Pathogenicity
Research on solanapyrones, including this compound, has explored their role in plant diseases. Studies have indicated that solanapyrones are produced by the fungus Ascochyta rabiei and are correlated with pathogenicity in chickpea plants. The phytotoxic effects of solanapyrones on different chickpea varieties suggest a significant role in the development of chickpea blight (Kaur, 1995).
Eigenschaften
Molekularformel |
C18H24O4 |
|---|---|
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
6-[(1R,2S,4aR,8aR)-2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-3-(hydroxymethyl)-4-methoxypyran-2-one |
InChI |
InChI=1S/C18H24O4/c1-11-7-8-12-5-3-4-6-13(12)17(11)16-9-15(21-2)14(10-19)18(20)22-16/h7-9,11-13,17,19H,3-6,10H2,1-2H3/t11-,12+,13+,17+/m0/s1 |
InChI-Schlüssel |
YJHFAFJKTXEFDR-SFDCBXKLSA-N |
Isomerische SMILES |
C[C@H]1C=C[C@H]2CCCC[C@H]2[C@@H]1C3=CC(=C(C(=O)O3)CO)OC |
SMILES |
CC1C=CC2CCCCC2C1C3=CC(=C(C(=O)O3)CO)OC |
Kanonische SMILES |
CC1C=CC2CCCCC2C1C3=CC(=C(C(=O)O3)CO)OC |
Synonyme |
solanapyrone B solanapyrone E |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3-[(3-Formamido-2-hydroxybenzoyl)amino]-2,6,8-trimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 2-methylpropanoate](/img/structure/B1249457.png)
![N-{5-[1-(3-{[bis(4-fluorophenyl)acetyl]amino}propyl)-4-piperidinyl]-2,4-difluorophenyl}-2-methylpropanamide](/img/structure/B1249458.png)
![2,3-dihydro-7-methyl-9-phenyl-1H-pyrazolo[1,2-a]indazolium bromide](/img/structure/B1249460.png)
![5-[(E)-5-[(1R)-2,2-dimethyl-6-methylidenecyclohexyl]-3-methylpent-2-enyl]phenazin-1-one](/img/structure/B1249462.png)


![(3S)-3-[(2R)-butan-2-yl]-4-methyl-2,3-dihydropyrrolo[3,4-b]quinoline-1,9-dione](/img/structure/B1249469.png)



![(1S,4S,5R,9S,10R,13R,14S)-14-(Hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5,14-diol](/img/structure/B1249476.png)

